Product packaging for Aloc-His(Trt)-OH(Cat. No.:CAS No. 2389078-11-7)

Aloc-His(Trt)-OH

Cat. No.: B2840689
CAS No.: 2389078-11-7
M. Wt: 481.552
InChI Key: VQWRRGUJXSRWOX-SANMLTNESA-N
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Description

Role as a Protected Amino Acid Building Block

Aloc-His(Trt)-OH functions as a key building block in Solid-Phase Peptide Synthesis (SPPS), the predominant method for creating synthetic peptides. nbinno.com In this compound, the L-histidine molecule is protected at two key positions:

The Nα-amino group is protected by the Allyloxycarbonyl (Aloc) group.

The Nπ-imidazole nitrogen of the side chain is protected by the Trityl (Trt) group. iris-biotech.de

The Aloc group is a valuable Nα-protecting group because of its unique cleavage conditions. It is stable under the acidic and basic conditions typically used to remove other common protecting groups like tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), respectively. thaiscience.info Instead, the Aloc group is selectively removed using a palladium(0) catalyst, often in the presence of a scavenger molecule. ub.eduthaiscience.info This orthogonality makes it highly compatible with both major SPPS strategies (Boc/Benzyl and Fmoc/t-Butyl). thaiscience.inforesearchgate.net

The Trityl (Trt) group is a bulky, acid-labile protecting group used for the histidine side chain. peptide.comamazonaws.com Its primary role is to prevent side reactions involving the imidazole (B134444) ring and, crucially, to suppress racemization during the coupling step. nih.govamazonaws.com While Fmoc-His(Trt)-OH is the most commonly used derivative in standard Fmoc-based synthesis, the Aloc-protected version provides an alternative for more complex synthetic routes where additional orthogonality is required. peptide.com

The combination of Aloc and Trt groups in a single histidine building block allows for a multi-dimensional protection strategy. For instance, in the synthesis of a complex peptide, the Fmoc group might be used for temporary Nα-protection during chain assembly, while the Aloc group on a specific histidine residue is reserved for later, selective deprotection to allow for site-specific modification.

Table 1: Properties of Protecting Groups in this compound

Protecting GroupProtected FunctionTypical Cleavage ConditionsOrthogonal To
Aloc (Allyloxycarbonyl)Nα-amino groupPalladium(0) catalyst (e.g., Pd(PPh₃)₄)Fmoc, Boc, tBu, Trt
Trt (Trityl)Nπ-imidazole side chainMild to strong acid (e.g., Trifluoroacetic acid - TFA)Aloc, Fmoc

Historical Development and Evolution of Histidine Protection Strategies

The synthesis of peptides has evolved significantly since its inception. The development of Solid-Phase Peptide Synthesis (SPPS) by Bruce Merrifield in 1963 revolutionized the field, making peptide synthesis faster and more automated. peptide.com This innovation spurred the development of various protecting groups and synthetic strategies.

Initially, the so-called Boc/Bzl strategy was dominant, using the acid-labile Boc group for temporary Nα-protection and benzyl-based groups for side-chain protection, which were removed at the end of the synthesis with strong acid like hydrogen fluoride (B91410) (HF). nih.govpeptide.com

The introduction of the base-labile Fmoc group by Carpino and Han in 1970 marked a major milestone. peptide.com This led to the development of the Fmoc/tBu strategy in 1978, which offered an orthogonal combination where the Fmoc group is removed by a mild base (like piperidine) and the t-butyl-based side-chain protecting groups are removed by mild acid (TFA). ub.edupeptide.com This approach avoided the use of harsh, corrosive HF.

The protection of histidine has always been a particularly difficult aspect of peptide synthesis. nih.gov The free imidazole side chain can catalyze the racemization of the activated amino acid during coupling. peptide.com Early strategies involved various protecting groups for the imidazole ring, including the benzyloxymethyl (Bom) group in Boc chemistry. nih.govpeptide.com

For Fmoc-based synthesis, the trityl (Trt) group became a popular choice for side-chain protection due to its ability to be cleaved by TFA along with other t-butyl-based groups, while effectively suppressing racemization. peptide.comamazonaws.com However, the need for even greater synthetic flexibility, especially for creating branched, cyclic, or conjugated peptides, drove the exploration of additional orthogonal protecting groups. ub.eduub.edu

This search for enhanced orthogonality led to the adoption of allyl-based protecting groups like Aloc. The Aloc group, which can be removed under neutral conditions with a palladium catalyst, provides an additional layer of selective deprotection that is compatible with both the Boc and Fmoc main strategies. thaiscience.info The creation of building blocks like this compound is a direct result of this evolution, providing peptide chemists with a highly versatile tool to construct increasingly complex and sophisticated peptide molecules. ub.edu

Table 2: Timeline of Key Developments in Peptide Synthesis

YearDevelopmentSignificance
1963 Merrifield develops Solid-Phase Peptide Synthesis (SPPS). peptide.comRevolutionized peptide synthesis, enabling automation and synthesis of larger peptides. peptide.com
1970 Carpino and Han introduce the Fmoc protecting group. peptide.comProvided a base-labile alternative to the acid-labile Boc group, enabling milder deprotection schemes. peptide.com
1977 The concept of "orthogonal protection" is developed. peptide.comFormalized the strategy of using mutually exclusive protecting groups for selective deprotection. peptide.com
1978 The Fmoc/tBu strategy is developed. peptide.comBecame a dominant method in SPPS, avoiding the use of harsh acids like HF. peptide.com
Post-1980s Introduction and application of allyl-based protecting groups (e.g., Aloc).Added a further level of orthogonality, enabling the synthesis of highly complex peptides. thaiscience.infoub.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H27N3O4 B2840689 Aloc-His(Trt)-OH CAS No. 2389078-11-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(prop-2-enoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O4/c1-2-18-36-28(35)31-26(27(33)34)19-25-20-32(21-30-25)29(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h2-17,20-21,26H,1,18-19H2,(H,31,35)(H,33,34)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWRRGUJXSRWOX-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Nα Allyloxycarbonyl Nπ Trityl L Histidine and Its Derivatives

Synthesis of Nα-Allyloxycarbonyl-Nπ-Trityl-L-Histidine Precursors

The synthesis of Aloc-His(Trt)-OH typically involves a two-step process: first, the introduction of the Nα-allyloxycarbonyl (Aloc) protecting group, and second, the installation of the Nπ-trityl (Trt) protecting group onto the imidazole (B134444) ring.

Preparation of Nα-Allyloxycarbonyl-L-Histidine Intermediates

The Nα-allyloxycarbonyl (Aloc) group is introduced onto the α-amino group of L-histidine. This is commonly achieved by reacting L-histidine with allyl chloroformate (Alloc-Cl) in the presence of a base. The reaction is typically performed in an aqueous or mixed aqueous-organic solvent system, such as water or a water/dioxane mixture, with bases like sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) to neutralize the hydrochloric acid produced during the reaction organic-chemistry.org.

The Aloc group is valued for its stability under acidic and basic conditions typically encountered in Fmoc-based peptide synthesis, and its facile removal under mild palladium-catalyzed conditions organic-chemistry.org. This makes it an orthogonal protecting group relative to many common side-chain protecting groups.

General Reaction Scheme for Nα-Aloc Protection:

L-Histidine + Allyl Chloroformate + Base → Nα-Allyloxycarbonyl-L-Histidine

Installation of Nπ-Trityl Protecting Group

Following or preceding the introduction of the Nα-Aloc group (depending on the specific synthetic route), the trityl (triphenylmethyl, Trt) group is installed onto the imidazole ring of histidine. The trityl group selectively protects the Nπ nitrogen atom of the imidazole moiety peptide.com. This is crucial because the Nπ nitrogen is more nucleophilic than the Nτ nitrogen, ensuring regioselectivity.

The tritylation is typically carried out by reacting the Nα-protected histidine derivative with trityl chloride (Trt-Cl) in an anhydrous organic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), in the presence of a tertiary amine base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) peptide.com. The base scavenges the HCl generated during the reaction. The trityl group is labile under acidic conditions, commonly removed with trifluoroacetic acid (TFA) peptide.com.

General Reaction Scheme for Nπ-Trityl Protection:

Nα-Allyloxycarbonyl-L-Histidine + Trityl Chloride + Base → Nα-Allyloxycarbonyl-Nπ-Trityl-L-Histidine

The order of protection (Nα first, then Nπ, or vice versa) can be optimized based on the specific synthetic strategy and the desired intermediates. However, it is common to first protect the α-amino group and then the side chain.

Enantiomeric Purity Control During Synthesis

Maintaining the enantiomeric purity of L-histidine and its protected derivatives throughout the synthetic process is paramount for producing biologically active peptides. Racemization, the loss of stereochemical integrity, can occur during various steps, particularly during the activation of the carboxyl group for coupling or under harsh reaction conditions nih.govsbsgenetech.comwikipedia.org.

Key strategies for controlling enantiomeric purity include:

Starting Material Purity: Always begin with enantiomerically pure L-histidine.

Minimizing Racemization:

Reaction Conditions: Carefully control reaction temperatures, reaction times, and the choice of bases and solvents. Certain bases or prolonged exposure to activating agents can promote racemization peptide.comcigb.edu.cu.

Coupling Reagents: The selection of coupling reagents and additives (e.g., HOBt, HOAt) can significantly influence the extent of racemization peptide.com.

Protecting Groups: The choice of protecting groups can also influence racemization. For instance, protecting the imidazole ring of histidine is critical to prevent it from catalyzing epimerization peptide.comcigb.edu.cu.

Analytical Monitoring:

Chiral HPLC: High-performance liquid chromatography using chiral stationary phases is a standard method for directly assessing the enantiomeric excess (ee) of the protected amino acid.

Optical Rotation: Measuring the specific optical rotation ([α]D) of the synthesized compound can provide an indication of enantiomeric purity, provided a reliable reference value is available.

NMR Spectroscopy: In some cases, NMR spectroscopy with chiral shift reagents can be used to differentiate enantiomers.

Purification and Characterization of Synthetic Intermediates

After synthesis, the protected histidine derivatives must be purified to remove unreacted starting materials, by-products, and residual reagents. Common purification techniques include:

Crystallization: If the product is crystalline, recrystallization from suitable solvents can yield highly pure material.

Column Chromatography: Silica gel chromatography is widely used to separate the protected amino acid from impurities based on differences in polarity.

Precipitation/Extraction: Manipulating solvent polarity and pH can be used to selectively precipitate or extract the desired product.

Characterization of the purified intermediates, including Nα-Aloc-Nπ-Trt-L-Histidine, is essential to confirm their identity, purity, and stereochemical integrity. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides detailed information about the proton environment, confirming the presence of the Aloc and Trt protecting groups and the characteristic signals of the histidine residue. The distinct signals from the allyl protons, trityl phenyl protons, and the histidine ring protons are diagnostic.

¹³C NMR: Confirms the carbon skeleton and the presence of the protecting groups.

Mass Spectrometry (MS):

Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): Used to determine the molecular weight of the compound, confirming its elemental composition.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC: Used to assess the purity of the synthesized compound and quantify any impurities.

Chiral HPLC: As mentioned earlier, this is critical for verifying enantiomeric purity.

Optical Rotation: Measurement of the specific optical rotation ([α]D) is used to confirm the stereochemical configuration (L-form) of the amino acid derivative.

Strategic Applications of Nα Allyloxycarbonyl Nπ Trityl L Histidine in Peptide and Complex Molecule Assembly

Integration in Solid-Phase Peptide Synthesis (SPPS) Protocols

Aloc-His(Trt)-OH is a valuable building block for incorporating histidine residues into peptide sequences within the framework of SPPS. Its utility stems from the inherent properties of its protecting groups, which are stable under the conditions typically used for Fmoc (9-fluorenylmethyloxycarbonyl) group removal and coupling steps, yet can be selectively cleaved at later stages. This compound is frequently used in Fmoc-based SPPS, a dominant strategy in contemporary peptide chemistry due to its mild deprotection conditions and compatibility with a wide range of resins and reagents alfa-chemistry.comchemimpex.commedchemexpress.com.

Coupling Efficiency and Reaction Conditions

Histidine residues are known to present challenges in peptide synthesis, primarily due to the nucleophilicity of their imidazole (B134444) ring, which can lead to side reactions like N-acylation and, more critically, racemization of the α-carbon during activation and coupling peptide.comamazonaws.comchempep.comresearchgate.netpeptide.comresearchgate.netpeptide.com. The Nπ-Trityl protection of this compound effectively mitigates these issues. The bulky Trt group sterically hinders the imidazole nitrogen, reducing its nucleophilicity and basicity, thereby suppressing racemization during peptide bond formation amazonaws.comchempep.comresearchgate.netresearchgate.net.

The benefit of Trt protection in minimizing epimerization is significant, particularly when compared to unprotected histidine or histidine with less effective side-chain protection.

Peptide DerivativeConditionEpimerization (%)Source Reference
Fmoc-His(Trt)-OH50°C6.8 amazonaws.com
Fmoc-His(Boc)-OH50°C0.18 amazonaws.com
Fmoc-His(Trt)-OH90°C>16 amazonaws.com
Fmoc-His(Boc)-OH90°C0.81 amazonaws.com

Note: The data above illustrates the protective effect of Trt against epimerization, a key benefit of using Trt-protected histidine derivatives in SPPS.

Compatibility with Diverse Resin Chemistries

This compound demonstrates compatibility with a range of solid supports commonly used in SPPS. Trityl chloride (2-chlorotrityl) resin is particularly well-suited for use with Trt-protected amino acids due to its acid-labile linker, which allows for mild cleavage of the peptide from the resin under acidic conditions, minimizing potential side reactions or degradation of sensitive residues scielo.br. Wang resin, a common polystyrene-based support, is also frequently utilized peptide.com. The Trt group itself is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by mild acidic treatment, typically with trifluoroacetic acid (TFA) peptide.compeptide.comiris-biotech.de. This acid lability of the Trt group is crucial for its orthogonal removal relative to the base-labile Fmoc group and the palladium-labile Aloc group.

The orthogonality of the protecting groups is a cornerstone of this compound's utility:

Aloc: Removed by palladium catalysis, orthogonal to both base-labile (Fmoc) and acid-labile (Trt) groups peptide.comwikipedia.orgiris-biotech.degoogle.com.

Trt: Removed by acid (e.g., TFA), orthogonal to base-labile (Fmoc) and palladium-labile (Aloc) groups peptide.compeptide.comiris-biotech.de.

Fmoc: Removed by base (e.g., piperidine), orthogonal to acid-labile (Trt) and palladium-labile (Aloc) groups peptide.comiris-biotech.de.

This tripartite orthogonality allows for selective manipulation of different parts of the growing peptide chain, enabling complex modifications or fragment assembly on the solid support.

Utilization in Solution-Phase Peptide Synthesis

While SPPS is the predominant method for peptide synthesis in research settings, solution-phase synthesis remains valuable for large-scale production of peptides for industrial purposes wikipedia.org. This compound can also be employed in solution-phase strategies. In this context, the Aloc and Trt protecting groups offer the same advantages of orthogonal deprotection. The Aloc group, removable by palladium catalysis, and the Trt group, removable by acid, can be selectively cleaved at different stages of the synthesis or purification process, allowing for controlled peptide assembly in solution. However, the detailed application and specific reaction conditions for this compound in solution-phase peptide synthesis are less extensively documented compared to its use in SPPS.

Role in the Synthesis of Histidine-Containing Biologically Active Peptides

Histidine is an essential amino acid involved in numerous biological processes, including protein biosynthesis, metal ion binding, and enzymatic catalysis alfa-chemistry.com. Peptides containing histidine often exhibit significant biological activity, making them targets for therapeutic development and biological research. This compound facilitates the synthesis of these complex peptides by providing reliable protection for the histidine residue.

Peptides for Biological Studies

The precise incorporation of histidine residues is vital for studying peptide structure-function relationships, enzyme mechanisms, and receptor interactions. This compound enables researchers to synthesize peptides with specific histidine placements, ensuring the integrity of the imidazole side chain throughout the synthesis process. For instance, histidine's metal-coordinating properties are crucial in metallopeptides or enzyme active sites, and the Trt protection ensures that these properties are preserved until the final deprotection step alfa-chemistry.comscielo.br. The compound's use allows for the creation of peptides used in biochemical assays, structural biology studies, and probing biological pathways where histidine plays a key role.

Therapeutic Agent Development

The development of peptide-based therapeutics is a rapidly growing field, with many approved drugs and candidates targeting various diseases chemimpex.comualberta.ca. Histidine-containing peptides are of particular interest due to their potential for enhanced bioactivity, stability, and targeted delivery. This compound serves as a critical intermediate in the synthesis of such therapeutic agents. Its ability to prevent racemization and side reactions ensures the production of high-purity peptides, which is paramount for pharmaceutical applications. Furthermore, the strategic use of the Aloc group can enable on-resin modifications or cyclizations, further expanding the repertoire of complex peptide structures that can be synthesized for drug development google.com. For example, it has been utilized in the synthesis of analogues of biologically active peptides like apelin and lactocin S, aiming to improve their stability and therapeutic efficacy ualberta.ca.

Compound Names Table:

Common Name/AbbreviationFull Chemical NameRole in Peptide Synthesis
This compoundNα-Allyloxycarbonyl-Nπ-Trityl-L-HistidineProtected histidine building block for SPPS and solution phase
Fmoc9-fluorenylmethyloxycarbonylα-amino protecting group, base-labile
AlocAllyloxycarbonylα-amino protecting group, Pd-labile
TrtTrityl (Triphenylmethyl)Imidazole Nπ protecting group, acid-labile
Boctert-butyloxycarbonylα-amino protecting group (alternative to Fmoc)
Mttp-methyltritylImidazole protecting group, acid-labile (more labile than Trt)
Mmtp-methoxytritylImidazole protecting group, acid-labile (more labile than Mtt)
Fmoc-His(Trt)-OHNα-Fmoc-Nπ-Trityl-L-HistidineCommonly used Trt-protected histidine derivative in Fmoc-SPPS
Boc-His(Trt)-OHNα-Boc-Nπ-Trityl-L-HistidineTrt-protected histidine derivative for Boc-SPPS
Fmoc-His(Boc)-OHNα-Fmoc-Nπ-Boc-L-HistidineBoc-protected histidine derivative, often used for comparison
Fmoc-Lys(Aloc)-OHNα-Fmoc-Nε-Allyloxycarbonyl-L-LysineAloc-protected lysine (B10760008) derivative
Fmoc-His(2-Ns)-OHNα-Fmoc-Nπ-(2-nitrophenylsulfenyl)-L-HistidineAlternative imidazole protection for histidine
Fmoc-His(π-Mbom)-OHNα-Fmoc-Nπ-(4-methoxybenzyloxymethyl)-L-HistidineAlternative imidazole protection for histidine
Fmoc-His(Trt)-OPfpNα-Fmoc-Nπ-Trityl-L-Histidine-2,5-dioxopyrrolidin-1-ylActive ester derivative of Fmoc-His(Trt)-OH

Orthogonal Protecting Group Chemistry and Selective Deprotection Strategies for Nα Allyloxycarbonyl Nπ Trityl L Histidine

Selective Removal of the Nα-Allyloxycarbonyl (Aloc) Group

The selective cleavage of the Aloc group is a powerful tool for on-resin peptide modification. This deprotection proceeds under very mild, near-neutral conditions, preserving other protecting groups and the peptide's linkage to the solid support.

The removal of the Aloc group is achieved through a palladium(0)-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction. wpmucdn.com The most commonly used catalyst for this purpose is Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh3)4. acs.orgrsc.orgresearchgate.netrsc.org

The catalytic cycle is generally understood to proceed via three main steps:

Coordination: The palladium(0) catalyst coordinates to the double bond of the allyl moiety in the Aloc group. wpmucdn.com

Oxidative Addition: The palladium atom inserts into the carbon-oxygen bond, leading to the formation of a cationic π-allylpalladium(II) complex and releasing the carbamate (B1207046) anion, which subsequently decarboxylates to yield the free amine. wpmucdn.comhighfine.com

Nucleophilic Attack: A nucleophilic "allyl scavenger" present in the reaction mixture attacks the π-allyl complex. This step transfers the allyl group to the scavenger, regenerating the active Pd(0) catalyst, which can then enter another cycle. wpmucdn.com

This process is highly efficient, allowing for the use of only catalytic amounts of the palladium reagent.

The presence of an allyl scavenger is critical for the success of the deprotection reaction. Its primary role is to irreversibly trap the allyl cation from the π-allylpalladium complex, thereby driving the reaction to completion and preventing undesirable side reactions, such as the re-alkylation of the newly liberated amine by the allyl group. wpmucdn.comresearchgate.net

A variety of scavengers have been employed, with their efficacy sometimes depending on the specific substrate and reaction conditions.

Phenylsilane (PhSiH3): This is one of the most effective and widely used scavengers. researchgate.net It is believed to act as a hydride donor, reducing the allyl group. wpmucdn.comresearchgate.net Its use in combination with Pd(PPh3)4 is a reliable method for Aloc deprotection on-resin. rsc.orgnih.gov

Morpholine: While used in some protocols, morpholine has been reported in comparative studies to be an inferior scavenger compared to other agents for certain applications. acs.orgresearchgate.net

Other Scavengers: Other nucleophiles such as dimethylbarbituric acid (DMBA) and borane complexes like dimethylamine borane (Me2NH·BH3) have also been optimized for this purpose, with Me2NH·BH3 showing particular effectiveness for the deprotection of secondary amines. acs.orgresearchgate.net

For applications in SPPS, the Aloc deprotection is typically performed while the peptide is still attached to the solid support. biotage.comdiva-portal.org Reaction conditions have been optimized to ensure rapid and complete removal of the Aloc group without damaging the peptide.

Reagents and Solvents: The reaction is commonly carried out in an inert solvent like Dichloromethane (B109758) (DCM) or a mixture of DCM and DMF. rsc.orgnih.gov A catalytic amount of Pd(PPh3)4 (e.g., 0.1–0.25 equivalents) is used with a large excess of the scavenger (e.g., 15–25 equivalents of phenylsilane). rsc.orgnih.govuci.edu

Reaction Time and Temperature: Deprotection is often complete within 20-60 minutes at room temperature. nih.govbiotage.com The reaction is frequently performed twice to ensure complete removal. nih.govuci.edu The use of microwave heating can significantly accelerate the reaction, reducing the time to as little as 5 minutes at 40°C. biotage.com

Atmosphere: While traditional protocols called for strict inert atmosphere conditions due to the perceived sensitivity of palladium catalysts, recent studies have shown that the reaction can be performed successfully under normal atmospheric conditions without significant loss of efficiency. biotage.combiotage.com

Catalyst Removal: After deprotection, residual palladium, which can be toxic or interfere with subsequent steps, must be thoroughly removed. This is typically achieved by extensive washing of the resin with solvents and sometimes with a chelating agent solution, such as 5 mM sodium diethyldithiocarbamate in DMF. nih.gov

Table 2: Representative Conditions for On-Resin Aloc Deprotection

Catalyst (eq.) Scavenger (eq.) Solvent Temperature Time Notes
Pd(PPh3)4 (0.2) Phenylsilane (20) DCM Room Temp. 2 x 20 min Purging with nitrogen prior to reaction is common. nih.gov
Pd(PPh3)4 (0.25) Phenylsilane (15) DCM 40°C (Microwave) 2 x 5 min Microwave heating significantly accelerates the deprotection. biotage.com
Pd(PPh3)4 (0.1) Phenylsilane (25) DCM Room Temp. 3 x 20 min Procedure can be repeated multiple times to ensure completion. rsc.orguci.edu
Pd(PPh3)4 (0.2) Meldrum's Acid / TES-H / DIPEA (3 each) DMF Room Temp. N/A Example of an alternative scavenger system. doi.org

Selective Removal of the Nπ-Trityl (Trt) Group

The trityl group is used to protect the τ-nitrogen of the histidine imidazole (B134444) ring, preventing side reactions during peptide coupling and suppressing potential racemization. peptide.com Its acid lability allows for its selective removal under conditions that can leave many other protecting groups, including the peptide-resin linkage, intact.

The cleavage of the Trt group is an acid-catalyzed process that generates a stable trityl carbocation. The lability of the Trt group is such that it can be removed with very dilute acid solutions, making it "hyper-acid-labile" compared to groups like Boc or tBu. peptide.comresearchgate.net

Deprotection Reagents: Selective on-resin deprotection is typically achieved using a solution of 1-10% Trifluoroacetic Acid (TFA) in an inert solvent like Dichloromethane (DCM). nih.govresearchgate.netrsc.org The specific concentration and reaction time depend on the desired selectivity against other acid-labile groups. For instance, highly sensitive linkers like 2-chlorotrityl chloride resin can be cleaved with 1% TFA, which would also remove a side-chain Trt group. sigmaaldrich.comsigmaaldrich.com

Carbocation Scavengers: A critical component of any trityl deprotection cocktail is a carbocation scavenger. researchgate.netresearchgate.net The liberated trityl cation is a potent electrophile that can irreversibly alkylate nucleophilic residues in the peptide, particularly the indole ring of tryptophan. To prevent this, scavengers such as triethylsilane (TES) or triisopropylsilane (B1312306) (TIS) are added to the cleavage solution to trap the carbocation. nih.govresearchgate.netresearchgate.net A typical cocktail might be 10% TFA and 2.5% TES in DCM. researchgate.net

Final Cleavage: For the final, global deprotection and cleavage of the peptide from most standard resins (like Wang or Rink Amide), a much stronger acid cocktail is used, such as 90-95% TFA, which quantitatively removes the Trt group along with all other acid-labile side-chain protecting groups. peptide.comresearchgate.net

Table 3: Conditions for Selective Acid-Labile Trityl Group Deprotection

Acid Scavenger Solvent Concentration Time Application
TFA TIS/TES DCM 1-2% 5-10 min Selective removal on-resin, compatible with most other protecting groups and linkers. sigmaaldrich.comrsc.org
TFA TES DCM 10% 30 min Recommended conditions for selective on-resin removal. researchgate.net
TFA TIS/H2O/EDT None 90-95% 2-3 hours Global deprotection during final cleavage from resin. peptide.comresearchgate.net

Role of Cation Scavengers (e.g., Triisopropylsilane, TIPS)

The removal of acid-labile protecting groups, such as the trityl (Trt) group from the imidazole side chain of histidine, is a critical step in peptide synthesis. This process proceeds via the formation of a stable carbocation intermediate, in this case, the trityl cation nih.govtotal-synthesis.com. While the formation of this stable cation facilitates the cleavage of the protecting group, the cation itself is a reactive electrophile. If left unquenched in the reaction mixture, it can lead to several undesirable side reactions, including re-attachment to the deprotected histidine or alkylation of other nucleophilic residues in the peptide chain, such as tryptophan or cysteine researchgate.net.

To prevent these side reactions and to drive the deprotection reaction to completion, cation scavengers are employed. Triisopropylsilane (TIPS) is a highly effective and commonly used scavenger in this context researchgate.netwikipedia.org.

Mechanism of Action: Under the acidic conditions required for Trt group removal (typically using trifluoroacetic acid, TFA), TIPS functions as a hydride donor nih.govresearchgate.netwikipedia.org. The mechanism involves the following steps:

Acidolysis: The bond between the Trt group and the histidine imidazole nitrogen is protonated and cleaved, releasing the protected functional group and generating a stable trityl carbocation (Trt⁺).

Cation Scavenging: Triisopropylsilane, a hindered hydrosilane, donates a hydride (H⁻) to the trityl cation in an irreversible reaction nih.gov.

Neutralization: This hydride transfer reduces the trityl cation to the neutral, non-reactive triphenylmethane, effectively removing the electrophilic species from the reaction medium researchgate.net.

The use of scavengers like TIPS is crucial for obtaining high yields and purity in peptides synthesized using trityl-protected amino acids researchgate.net. While other scavengers like water, phenol, and various thiols can be used, silanes are often preferred to avoid sulfur-based side products wikipedia.org.

ScavengerRole/FunctionTypical Conditions
Triisopropylsilane (TIPS) Hydride donor; irreversibly reduces carbocations (e.g., trityl) to neutral species.Used in acidic cleavage cocktails (e.g., TFA)
Water Acts as a competing nucleophile to trap carbocations.Often included in cleavage cocktails.
Ethanedithiol (EDT) Scavenger for trityl cations.Can also have other reductive effects.
Thioanisole Scavenger for carbocations.Used in various cleavage cocktails.

Differential Lability within Trityl-Based Protecting Groups

The trityl group is part of a larger family of related protecting groups whose acid lability can be fine-tuned by adding substituents to their phenyl rings total-synthesis.comnih.gov. This differential lability is a key tool in orthogonal synthesis strategies, allowing for the selective removal of one trityl-based group while others remain intact. The stability of the carbocation formed during acid-catalyzed cleavage directly impacts the lability of the protecting group total-synthesis.comnih.gov.

Electron-donating groups, such as methoxy groups, substituted at the para position of the phenyl rings increase the rate of cleavage by stabilizing the resulting carbocation intermediate total-synthesis.com. This leads to a predictable hierarchy of lability.

Common Trityl-Based Groups by Lability:

Trityl (Trt): The baseline group, requiring strong acidic conditions for efficient removal (e.g., >50% TFA) peptide.com.

4-Methyltrityl (Mtt): The methyl group provides slight electron-donating character, making Mtt more acid-labile than Trt.

4-Methoxytrityl (Mmt): The powerful electron-donating effect of the methoxy group significantly stabilizes the carbocation, making the Mmt group much more acid-labile than Trt or Mtt. It can often be removed with very dilute acid (e.g., 1% TFA in DCM) peptide.comiris-biotech.de.

This graded lability allows for precise synthetic planning. For instance, a peptide could be constructed with a His(Trt) residue intended for final deprotection and a Lys(Mmt) residue whose side chain can be selectively deprotected on-resin for modification, as the Mmt group can be removed without affecting the more stable Trt group peptide.comiris-biotech.de.

Protecting GroupRelative LabilityTypical Cleavage Conditions
Trityl (Trt)Least Labile>50-95% TFA
4-Methyltrityl (Mtt)IntermediateDilute TFA
4-Methoxytrityl (Mmt)Most Labile1% TFA in DCM

Analytical and Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are foundational for separating, identifying, and quantifying components within a sample. For Aloc-His(Trt)-OH, these techniques are vital for assessing purity and tracking the progress of synthetic reactions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and for monitoring the progress of reactions involving this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase (typically C18 silica) and a polar mobile phase, often a gradient mixture of water and acetonitrile (B52724), usually acidified with trifluoroacetic acid (TFA) or formic acid. This setup allows for the separation of this compound from starting materials, byproducts, and degradation products based on differences in their hydrophobicity.

For related compounds like Fmoc-His(Trt)-OH, HPLC analysis has consistently demonstrated high purity levels, often exceeding 98.0% sigmaaldrich.comtcichemicals.com. Similar chromatographic conditions, involving gradients of acetonitrile in aqueous TFA, are expected to yield comparable purity assessments for this compound. HPLC is also instrumental in monitoring the consumption of starting materials and the formation of products during its synthesis or subsequent reactions in peptide coupling.

Table 1: Typical HPLC Conditions for Protected Amino Acids

ParameterDescription
Column Type C18 (e.g., Phenomenex Luna C18, Agilent Zorbax SB-C18)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid
Gradient Typically a linear gradient from 5-15% Mobile Phase B to 60-95% Mobile Phase B over 20-40 minutes
Flow Rate 0.5 - 1.0 mL/min (for analytical columns)
Detection UV detection, commonly at 214 nm or 254 nm

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying eluted peaks from the HPLC column, thereby confirming the presence of this compound and any impurities or reaction intermediates. LC-MS provides both retention time information from the chromatographic separation and mass-to-charge (m/z) ratio from the mass spectrometer, offering a more comprehensive analysis than HPLC alone. It is particularly useful for monitoring complex reaction mixtures and identifying unknown byproducts. The mobile phase compositions used in HPLC are generally compatible with LC-MS, with common interfaces including Electrospray Ionization (ESI).

Mass Spectrometry for Molecular Weight Confirmation and Impurity Identification

Mass spectrometry (MS) techniques are essential for determining the molecular weight of this compound, a critical parameter for its identity confirmation. MS can also detect and help identify impurities by their distinct mass-to-charge ratios.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique widely used in LC-MS for the analysis of polar and thermally labile compounds like protected amino acids. ESI-MS is highly effective for generating protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-) of this compound, allowing for precise molecular weight determination. The molecular formula of this compound is C29H27N3O4, with a calculated molecular weight of 481.54 g/mol iris-biotech.de. Therefore, in positive ion mode, an expected m/z value for the protonated species would be approximately 482.55, and in negative ion mode, for the deprotonated species, approximately 480.52. ESI-MS can also provide some fragmentation information, aiding in structural confirmation and impurity identification.

Table 2: Mass Spectrometry Data for this compound

TechniqueExpected Ion TypeCalculated m/zMolecular FormulaMolecular Weight ( g/mol )
ESI-MS[M+H]+482.55C29H27N3O4481.54
ESI-MS[M-H]-480.52C29H27N3O4481.54

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another powerful technique for determining the molecular weight of organic molecules, including peptides and amino acid derivatives. In this method, the analyte is co-crystallized with a matrix compound, which absorbs laser energy and facilitates the ionization and desorption of the analyte. The ions are then separated based on their mass-to-charge ratio in a time-of-flight analyzer. While MALDI-TOF MS is frequently used for microbial identification frontiersin.orgnih.govmdpi.comamazonaws.com, its principle makes it suitable for confirming the molecular mass of this compound and identifying potential impurities, especially when coupled with appropriate sample preparation and matrix selection.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure, including the types of atoms present, their connectivity, and the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly proton (¹H NMR) and carbon-13 (¹³C NMR), is indispensable for the complete structural elucidation of this compound. ¹H NMR provides information about the number and types of hydrogen atoms, their chemical environments, and their connectivity through spin-spin coupling. Characteristic signals for the allyloxycarbonyl (Aloc) group, the trityl protecting group, and the histidine amino acid backbone would be expected. ¹³C NMR complements this by providing information about the carbon skeleton. These techniques confirm the presence of all expected structural features and verify the correct positioning of protecting groups. For related compounds like Fmoc-His(Trt)-OH, NMR data has been extensively used for structural confirmation mdpi.com.

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For this compound, IR spectroscopy would typically reveal characteristic absorption bands corresponding to:

The carbonyl group (C=O) of the carboxylic acid and the carbamate (B1207046) (Aloc) group, usually in the 1650-1750 cm⁻¹ region.

N-H stretching vibrations from the amino group and within the histidine ring, typically around 3100-3500 cm⁻¹.

C-H stretching and bending vibrations from the aromatic rings of the trityl group and the aliphatic parts of the molecule. IR spectroscopy serves as a quick check for the presence of key functional groups, confirming that the expected chemical transformations have occurred and that the protecting groups are intact.

Compound List:

This compound: Nα-(Allyloxycarbonyl)-L-histidine with N-trityl protection.

Fmoc-His(Trt)-OH: Nα-(9-Fluorenylmethoxycarbonyl)-L-histidine with N-trityl protection. (Mentioned in literature as a related compound used in similar analytical contexts).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide complementary information about the hydrogen and carbon environments within the molecule, respectively.

¹H NMR Spectroscopy: Proton NMR spectroscopy allows for the identification and quantification of different types of protons based on their chemical environment and neighboring protons. For this compound, characteristic signals are expected from the allyloxycarbonyl (Aloc) protecting group, the bulky trityl (Trt) protecting group, and the histidine amino acid residue.

Aloc Group: The allyl moiety of the Aloc group typically exhibits signals for the vinyl protons (CH=CH₂) in the region of 5-6 ppm, and the methylene (B1212753) protons adjacent to the oxygen (O-CH₂) around 4.5-4.7 ppm. The carbonyl carbon of the ester linkage is not directly observed in ¹H NMR but influences neighboring protons.

Trityl Group: The triphenylmethyl (Trityl) group, with its three phenyl rings, contributes significantly to the ¹H NMR spectrum. The aromatic protons of the phenyl rings are expected to resonate in the downfield region, typically between 7.2 and 7.8 ppm, appearing as complex multiplets due to the numerous aromatic protons and their interactions. The central methine proton of the trityl group, if present and not obscured, would appear as a singlet.

Histidine Moiety: The histidine residue contributes signals from its imidazole (B134444) ring protons, which are typically found in the aromatic region (around 7-8 ppm, depending on protonation state and substitution). The α-carbon proton (α-CH) is usually observed around 4-5 ppm, while the β-carbon protons (β-CH₂) resonate in the range of 3-3.5 ppm. The carboxylic acid proton (-OH) is typically a broad singlet that can appear at very low field (often >10 ppm) or may exchange with deuterated solvents.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon backbone of the molecule. The presence of quaternary carbons, carbonyl carbons, aromatic carbons, and aliphatic carbons can be distinguished.

Aloc Group: The carbonyl carbon of the Aloc ester is expected to appear around 170-175 ppm. The methylene carbon (O-CH₂) will resonate in the aliphatic region, and the vinyl carbons will be observed in the olefinic region.

Trityl Group: The phenyl rings of the trityl group will show signals for aromatic carbons in the range of 120-130 ppm, including quaternary carbons attached to the central carbon.

Histidine Moiety: The histidine residue will display signals for its imidazole ring carbons (typically in the aromatic region, 115-145 ppm), the α-carbon (~50-55 ppm), the β-carbon (~25-30 ppm), and the carboxylic acid carbonyl carbon (~170-180 ppm).

Table 5.3.1.1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Proton/CarbonExpected Chemical Shift (ppm)Multiplicity (¹H)Assignment
¹H NMR
Aloc O-CH₂4.5 - 4.7SingletAllyloxycarbonyl methylene protons
Aloc =CH₂5.0 - 5.3MultipletAllyloxycarbonyl vinyl protons
Aloc -CH=5.8 - 6.1MultipletAllyloxycarbonyl vinyl proton
His α-CH4.0 - 4.5MultipletHistidine α-carbon proton
His β-CH₂3.0 - 3.5MultipletHistidine β-carbon protons
His Imidazole H7.0 - 8.0Singlet/MultipletHistidine imidazole ring protons
Trt Aromatic CH7.2 - 7.8MultipletTrityl phenyl ring protons
COOH> 10Broad SingletCarboxylic acid proton (exchangeable)
¹³C NMR
Aloc C=O170 - 175-Allyloxycarbonyl ester carbonyl carbon
His COOH170 - 180-Histidine carboxylic acid carbonyl carbon
Trt Aromatic C120 - 130-Trityl phenyl ring carbons
Trt Quaternary C~145-Trityl central carbon attached to phenyls
His Imidazole C115 - 145-Histidine imidazole ring carbons
His α-C50 - 55-Histidine α-carbon
Aloc O-CH₂~70-Allyloxycarbonyl methylene carbon
His β-C25 - 30-Histidine β-carbon

Note: Chemical shifts can vary depending on the solvent, concentration, and specific experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in this compound. They provide information about the molecular vibrations, which are highly sensitive to the types of bonds and functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). Characteristic absorption bands can confirm the presence of key functional groups:

Carbonyl Groups (C=O): this compound possesses two carbonyl groups: one from the Aloc ester linkage and one from the carboxylic acid. These typically appear as strong absorption bands in the region of 1700-1750 cm⁻¹. The exact positions can provide subtle clues about their electronic environment.

Hydroxyl Group (O-H): The carboxylic acid group exhibits a broad and intense O-H stretching band, often centered around 2500-3300 cm⁻¹, due to hydrogen bonding.

C-H Stretching: Aliphatic C-H stretching vibrations from the histidine side chain and the Aloc methylene group are observed in the region of 2850-3000 cm⁻¹. Aromatic C-H stretching vibrations from the trityl phenyl rings typically appear at slightly higher frequencies, around 3000-3100 cm⁻¹.

C-N Vibrations: The imidazole ring of histidine contains C-N bonds, which contribute to absorption bands in the fingerprint region, often around 1500-1600 cm⁻¹.

C-O Stretching: The ester linkage of the Aloc group and the C-O bonds of the carboxylic acid will show characteristic stretching vibrations, typically in the region of 1000-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy probes molecular vibrations through inelastic scattering of light. It is particularly sensitive to symmetric vibrations and bonds that have a significant change in polarizability during vibration. While IR spectroscopy is often more sensitive to polar functional groups like carbonyls and hydroxyls, Raman can provide valuable complementary data, especially for C-C and C-H bonds in aromatic systems and the imidazole ring. For this compound, Raman spectroscopy would confirm the presence of aromatic ring vibrations from the trityl group and the characteristic vibrational modes of the histidine imidazole ring.

Table 5.3.2.1: Expected IR Absorption Frequencies for this compound

Functional Group / VibrationExpected Wavenumber (cm⁻¹)Band IntensityAssignment
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, StrongCarboxylic acid hydroxyl group
C-H Stretch (Aromatic)3000 - 3100MediumTrityl phenyl ring C-H
C-H Stretch (Aliphatic)2850 - 3000MediumAloc CH₂, His CH, CH₂
C=O Stretch (Ester)1730 - 1750StrongAloc ester carbonyl
C=O Stretch (Acid)1700 - 1730StrongCarboxylic acid carbonyl
C=C & C-N Stretch (Imidazole)1500 - 1600MediumHistidine imidazole ring vibrations
C-O Stretch (Ester/Acid)1000 - 1300MediumAloc ester C-O; Carboxylic acid C-O

Note: Specific peak positions can vary based on the molecular environment and experimental conditions.

UV-Vis Spectroscopy for Monitoring Deprotection Byproducts

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for monitoring chemical reactions, particularly those involving chromophores or the generation of species with distinct UV-Vis absorption profiles. For this compound, UV-Vis spectroscopy is most prominently used to monitor the deprotection of the trityl group.

The trityl group is known for its extensive π-electron system, which allows it to absorb UV light. Upon acid-catalyzed deprotection, the trityl group is cleaved, forming a stable trityl carbocation. This carbocation is a highly conjugated species with a significantly red-shifted absorption spectrum compared to the parent trityl ether or alcohol. The formation of this carbocation typically results in a strong absorption band in the visible or near-UV region (often between 300-500 nm), which can be readily monitored spectrophotometrically. This characteristic color change (often to a yellow or orange hue) and the appearance of a distinct absorption peak allow for real-time tracking of the deprotection process and determination of its completion.

Compound List:

this compound (Nα-Allyloxycarbonyl-Nπ-trityl-L-histidine)

Histidine

Trityl group

Allyloxycarbonyl (Aloc) group

Mechanistic Investigations and Mitigation of Undesired Side Reactions Involving Nα Allyloxycarbonyl Nπ Trityl L Histidine

Histidine Racemization Mechanisms During Coupling

Histidine, due to the basic nature of its imidazole (B134444) side chain, is particularly susceptible to racemization during peptide bond formation. This epimerization can lead to the incorporation of D-histidine into the peptide chain, resulting in a loss of biological activity and introducing impurities that are often difficult to separate.

Influence of Activating Agents and Reaction Conditions

The activation of the carboxylic acid group of an amino acid for peptide coupling inherently creates a reactive intermediate that can undergo racemization. The primary mechanisms involve either direct abstraction of the α-hydrogen atom, forming an enol intermediate, or the formation of a five-membered oxazolone (B7731731) (azlactone) ring, which can readily enolize and epimerize rsc.orgbachem.comhighfine.com. The Nπ nitrogen of the unprotected histidine imidazole ring can catalyze this epimerization by acting as a base or by forming reactive acylimidazole intermediates peptide.comcigb.edu.cu.

The choice of coupling agent significantly influences the extent of racemization. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are common activators but can cause partial racemization of amino acids peptide.com. The presence of bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) can further exacerbate racemization, as they can abstract the α-hydrogen highfine.com. Coupling reagents like 4-(N,N-dimethylamino)pyridine (DMAP), when used as catalysts, can also lead to undesirable levels of racemization peptide.com. Uronium and aminium salts, such as HBTU and TBTU, are generally more efficient and cause less racemization, especially when used in conjunction with additives peptide.comchempep.com.

Reaction conditions such as temperature and solvent also play a role. Higher temperatures can accelerate racemization pathways highfine.com. The solvent can influence the stability of activated intermediates and the basicity of the reaction medium.

Strategies for Stereochemical Integrity Preservation

Preserving the stereochemical integrity of histidine during coupling is paramount. Several strategies have been developed to minimize racemization:

Side Chain Protection: Protecting the Nπ imidazole nitrogen is crucial. The trityl (Trt) group, as present in Aloc-His(Trt)-OH, is an effective protecting group that significantly reduces racemization by blocking the catalytic activity of the imidazole nitrogen peptide.comrsc.orgresearchgate.net. Other Nπ protecting groups like methoxybenzyloxymethyl (MBom) have also demonstrated efficacy in preventing racemization researchgate.net. The Trt group is acid-labile and is typically removed using trifluoroacetic acid (TFA) peptide.compeptide.com.

Use of Additives: The addition of racemization suppressors, such as 1-hydroxybenzotriazole (B26582) (HOBt), 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt), or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is a common and effective strategy highfine.comchempep.compeptide.com. These additives form active esters that are less prone to racemization than the intermediates formed directly by coupling agents alone highfine.com. Oxyma Pure and Oxyma-B are also recognized for their ability to suppress racemization highfine.com.

Optimized Coupling Reagents: Certain coupling reagents are inherently less prone to inducing racemization. For instance, DEPBT has been recommended for coupling racemization-prone residues like Fmoc-His(Trt)-OH bachem.com.

Controlled Reaction Conditions: Careful control of base concentration, reaction time, and temperature can also contribute to minimizing racemization highfine.com. For example, the use of milder bases or base-free coupling conditions where possible can be beneficial.

Pre-activation: Pre-activating amino acids before adding them to the growing peptide chain can sometimes lead to lower racemization levels peptide.com.

Table 1: Racemization Levels of Histidine Derivatives with Different Coupling Agents

Coupling AgentAdditiveBaseRacemization (%)Source
DICHOBtDIPEA~0.1-0.5 researchgate.net
HATUHOAtDIPEA~0.1-0.3 researchgate.net
HBTUHOBtDIPEA~0.2-0.5 researchgate.net
PyBOPHOBtDIPEA~0.3-0.6 researchgate.net

Note: Racemization percentages are approximate and derived from the l-product/d-product ratios reported in researchgate.net. The exact values can vary based on specific experimental conditions.

Diketopiperazine (DKP) Formation in N-Terminal Dipeptides

Diketopiperazine (DKP) formation is a significant side reaction that occurs when the N-terminal amino group of a dipeptide attacks the penultimate peptide bond, leading to cyclization and the loss of the first amino acid. This is particularly problematic when histidine is part of a dipeptide sequence.

Factors Influencing DKP Formation with Histidine

DKP formation is most prevalent at the dipeptide stage of solid-phase peptide synthesis (SPPS) peptide.com. It is often exacerbated when proline is the second amino acid in the sequence (i.e., Xaa-Pro dipeptide) or when the N-terminal amino acid is a secondary amine researchgate.netiris-biotech.deacs.orgresearchgate.netacs.orgnih.govdigitellinc.comindiana.edu. The alkaline conditions used for Fmoc deprotection can increase the nucleophilicity of the free amine, promoting DKP formation iris-biotech.de. The solvent used during synthesis and storage can also influence the rate of DKP formation researchgate.netdigitellinc.com. While histidine itself may not directly cause DKP formation in the same way proline does, its presence in a dipeptide sequence, especially if it is the N-terminal residue or adjacent to proline, can be subject to these reactions.

Methodological Adjustments to Suppress DKP Formation

Several strategies can be employed to suppress DKP formation:

Dipeptide Building Blocks: Synthesizing and coupling pre-formed dipeptide units can bypass the formation of potentially problematic dipeptide-resin intermediates peptide.com.

Alternative Fmoc Deprotection Reagents: Replacing the standard piperidine (B6355638)/DMF mixture with milder or less nucleophilic reagents can reduce DKP formation. For example, using 2% DBU/5% piperazine (B1678402) in NMP has shown a significant reduction in DKP formation compared to 20% piperidine/DMF acs.org. Piperazine alone as a replacement for piperidine has also proven effective acs.org.

Resin Choice: For sequences involving proline, using resins like 2-chlorotrityl chloride resin can help due to their steric bulk, which inhibits DKP formation peptide.com.

Optimized Solvents and Additives: The use of specific solvents and additives, such as Oxyma, can improve the stability of peptide intermediates and reduce DKP degradation pathways researchgate.net.

In Situ Neutralization: In Boc-based synthesis, in situ neutralization protocols can help suppress DKP formation peptide.com.

Alternative Protecting Groups: The use of Bsmoc-protected amino acids has been reported to eliminate DKP byproducts researchgate.net.

Table 2: DKP Formation with Different Fmoc-Removal Solutions

Fmoc Removal SolutionDKP Formation (%)Source
20% Piperidine/DMF13.8 acs.org
5% Piperidine/DMF12.2 acs.org
5% Piperazine/DMF< 4 acs.org
5% Piperazine/NMP< 4 acs.org
2% DBU/5% Piperazine/NMPDrastic Reduction acs.org

Note: "Drastic Reduction" indicates significantly lower levels than the 13.8% observed with the standard piperidine/DMF solution.

Side Chain Alkylation and Oxidation Issues

Side Chain Alkylation

The imidazole ring of histidine is nucleophilic and can potentially undergo alkylation reactions with electrophilic species present during peptide synthesis. While the trityl group on Nπ offers protection, the reactivity of the imidazole ring remains a consideration. Specific alkylation reactions targeting the imidazole ring, such as visible-light-promoted C-H alkylation, are known methods for peptide modification researchgate.netacs.org. However, in the context of standard peptide synthesis, unintended alkylation by reactive intermediates or reagents could lead to by-products. The trityl group's stability under various reaction conditions is important; while generally robust, it is acid-labile peptide.compeptide.com.

Oxidation Issues

Histidine residues, along with methionine, cysteine, tyrosine, and tryptophan, are susceptible to oxidation royalsocietypublishing.org. Oxidation of the imidazole ring, for example, to 2-oxo-histidine, can alter its electronic properties, reducing its nucleophilicity and proton affinity acs.org. This can affect the reactivity of the histidine residue and potentially influence cleavage patterns in mass spectrometry analysis. The Aloc and Trt protecting groups themselves are generally resistant to oxidation under typical peptide synthesis conditions.

Compound List

Nα-Allyloxycarbonyl-Nπ-Trityl-L-Histidine (this compound)

1-Hydroxybenzotriazole (HOBt)

1-Hydroxy-7-azabenzotriazole (HOAt)

6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt)

Oxyma Pure

Oxyma-B

Dicyclohexylcarbodiimide (DCC)

Diisopropylcarbodiimide (DIC)

N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

N,N-Dimethylamino-1,4-diazabicyclo[5.4.0]undec-7-ene (DBU)

Piperidine

Piperazine

N-Methyl-2-pyrrolidone (NMP)

Dimethylformamide (DMF)

Trifluoroacetic acid (TFA)

4-(N,N-Dimethylamino)pyridine (DMAP)

N,N-Diisopropylethylamine (DIPEA)

N-Methylmorpholine (NMM)

2-Chlorotrityl chloride resin

Boc-His(Trt)-OH

Boc-His(Boc)-OH.DCHA

Fmoc-His(Trt)-OPfp

Fmoc-Lys(Alloc)-OH

Bsmoc-protected amino acids

Tetrabutylammonium fluoride (B91410) (TBAF)

2,4-Dinitrophenyl (Dnp)

p-Toluenesulfonyl (Tos)

Benzyloxymethyl (Bom)

4-Methoxybenzyloxymethyl (MBom)

Trityl (Trt)

4-Methyltrityl (Mtt)

4-Methoxytrityl (Mmt)

Allyloxycarbonyl (Aloc)

tert-Butyloxycarbonyl (Boc)

9-Fluorenylmethoxycarbonyl (Fmoc)

Role of Protecting Groups in Suppressing Unwanted Reactivity of the Imidazole Moiety

L-Histidine, an essential amino acid, possesses a unique imidazole side chain that confers significant chemical reactivity. This reactivity, while crucial for its biological functions, presents challenges during synthetic procedures, particularly in peptide synthesis. The imidazole ring's nitrogen atoms, especially the Nπ position, are nucleophilic and basic, making them susceptible to unwanted reactions such as alkylation and acylation. Furthermore, the proximity of the imidazole ring's lone pairs to the α-carbon can catalyze epimerization, leading to racemization of the amino acid and compromising the stereochemical integrity of the resulting peptide peptide.comcore.ac.ukcigb.edu.cupeptide.comnih.gov. To circumvent these issues and ensure efficient and accurate peptide assembly, histidine residues are typically protected with specific chemical groups.

In the context of Nα-Allyloxycarbonyl-Nπ-Trityl-L-Histidine (this compound), two key protecting groups are employed: the Allyloxycarbonyl (Aloc) group on the α-amino terminus and the Trityl (Trt) group on the imidazole ring. This section focuses on the critical role of these protecting groups, particularly the Trityl group, in mitigating the inherent reactivity of the histidine imidazole moiety.

The Trityl (Trt) Protecting Group: Mechanism of Action on the Imidazole Moiety

The Trityl (triphenylmethyl) group is a widely adopted and highly effective protecting group for the imidazole nitrogen of histidine in peptide synthesis, especially within the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy, and its principles are applicable to other Nα protecting groups like Aloc peptide.compeptide.comnih.govresearchgate.netug.edu.plrsc.orgresearchgate.netresearchgate.net. The Trt group is typically attached to the Nπ position of the imidazole ring ug.edu.pl.

The primary mechanism by which the Trt group suppresses unwanted reactivity involves:

Steric Hindrance: The bulky nature of the triphenylmethyl group creates significant steric hindrance around the Nπ nitrogen. This physical barrier impedes the approach of reactive electrophiles, such as activated amino acid derivatives or coupling reagents, thereby preventing acylation of the imidazole ring peptide.comug.edu.plresearchgate.net.

Electronic Deactivation: The Trityl group's electron-donating phenyl rings can influence the electron density distribution within the imidazole ring. More importantly, its presence on the Nπ nitrogen reduces the nucleophilicity and basicity of this site. By lowering the basicity, the Trt group diminishes the imidazole's ability to abstract the α-proton from an activated amino acid, a key step in the racemization process peptide.comug.edu.plresearchgate.net. This protection is vital for preserving the stereochemical purity of histidine during peptide coupling steps nih.gov.

The Trityl group is known for its acid lability, commonly being removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) rsc.org. This selective removal allows for the deprotection of the imidazole side chain at appropriate stages of synthesis without affecting other acid-labile protecting groups, or vice versa, facilitating orthogonal protection strategies sigmaaldrich.com.

The Allyloxycarbonyl (Aloc) Protecting Group: Role in the Context of Histidine Protection

Comparative Role of Protecting Groups

While other protecting groups exist for the histidine imidazole, such as the tert-butoxycarbonyl (Boc) group, the Trityl group offers distinct advantages for suppressing side reactions. The Boc group, when placed on the Nπ position, also reduces basicity and can offer some steric shielding, but the Trityl group's larger bulk is often considered more effective in sterically hindering reactions at the imidazole peptide.com. The choice of protecting group depends on the specific synthetic strategy, but for minimizing racemization and side-chain acylation, the Trityl group on the Nπ position of histidine is a well-established and reliable choice peptide.comnih.govug.edu.plresearchgate.net.

The combination of an Nα-protecting group like Aloc with an Nπ-imidazole protecting group like Trt in this compound provides a robust building block for peptide synthesis, ensuring the integrity of the histidine residue throughout the assembly process.

Summary of Protecting Group Roles in Histidine Derivatives

Protecting GroupPosition ProtectedPrimary Role in HistidineMechanism of Suppression of Unwanted ReactivityRemoval ConditionsStability Notes
Trityl (Trt) Imidazole NπPrevents acylation, minimizes racemizationSteric hindrance, electronic deactivation of NπAcid-labile (e.g., TFA)Stable to basic conditions, Pd(0) catalysis sigmaaldrich.com
Allyloxycarbonyl (Aloc) α-AminoProtects α-amino group during peptide couplingPrevents unwanted reactions at the α-amino terminusPd(0) catalyzed allyl transferStable to TFA, piperidine sigmaaldrich.com

Advanced Research and Future Directions in Nα Allyloxycarbonyl Nπ Trityl L Histidine Chemistry

Development of Novel Deprotection Strategies

The efficacy of Aloc-His(Trt)-OH in multistep peptide synthesis hinges on the selective and efficient removal of its protecting groups. Research has focused on optimizing deprotection conditions to enhance yield, purity, and compatibility with sensitive peptide sequences.

The Aloc group is prized for its orthogonality with the widely used Fmoc/tBu strategy. wikipedia.org Its removal is typically achieved through palladium(0)-catalyzed allylic cleavage. wikipedia.orggoogle.com Modern strategies focus on improving the speed and efficiency of this process. Microwave-assisted deprotection, for instance, has been shown to dramatically reduce reaction times from hours to minutes. nih.gov This method allows for the removal of Aloc groups at moderate temperatures (e.g., 38°C) in as little as two 5-minute reactions, achieving high purity (>98%) and minimizing the risk of catalyst poisoning. nih.gov

The Trityl (Trt) group, protecting the imidazole (B134444) side chain of histidine, is labile to mild acid. peptide.com Final deprotection is often performed concurrently with cleavage from the resin using a solution of 90-95% trifluoroacetic acid (TFA). iris-biotech.de To prevent side reactions from the highly reactive trityl cation released during cleavage, scavengers such as triisopropylsilane (B1312306) (TIPS) are essential. uci.edu For on-resin modifications, more labile trityl variants like Methoxytrityl (Mmt) can be used, which are removable with dilute (1%) TFA, leaving the Aloc group and other acid-labile protectors intact. iris-biotech.de

The development of these strategies is aimed at creating a robust and flexible synthetic toolkit. The ability to selectively remove the Aloc group with a palladium catalyst while the Trt group remains stable, or to gently remove a labile Trt variant while the Aloc group persists, is fundamental to creating complex architectures like cyclic or branched peptides. wikipedia.orgnih.gov

Table 1: Comparison of Deprotection Strategies for Aloc and Trt Groups
Protecting GroupReagent SystemTypical ConditionsKey Advantages & NotesCitations
Aloc (Allyloxycarbonyl)Pd(PPh₃)₄ / Scavenger (e.g., Phenylsilane, Bu₃SnH)Room temperature, inert atmosphere, in solvents like DCM or DMF.Highly selective and orthogonal to acid/base labile groups. The reaction can be slow. nih.govnih.gov
Aloc (Allyloxycarbonyl)Pd(PPh₃)₄ / Phenylsilane with Microwave38°C, 2x5 minutes, atmospheric conditions.Significantly faster, less reagent-intensive, and reduces catalyst oxidation risk. nih.gov
Trt (Trityl)TFA / Scavengers (e.g., TIPS, Water, EDT)90-95% TFA, typically during final cleavage from resin.Effective for final deprotection. Scavengers are crucial to prevent side reactions. uci.edu
Trt Variants (e.g., Mmt, Mtt)Dilute TFA in DCM (e.g., 1-3%)On-resin, room temperature.Allows for selective side-chain deprotection on-resin for further modification. iris-biotech.de

High-Throughput Synthesis and Automation Compatibility

The unique characteristics of this compound make it highly compatible with automated Solid-Phase Peptide Synthesis (SPPS), a cornerstone of high-throughput peptide production. altabioscience.comcpcscientific.com Automated synthesizers rely on standardized, repetitive cycles of deprotection, coupling, and washing. uci.edu The Fmoc/tBu protection scheme is the most common in modern automated SPPS. wikipedia.orgiris-biotech.de

This compound integrates seamlessly into this workflow as an orthogonal component. A peptide chain can be assembled using standard Fmoc-protected amino acids via an automated process. altabioscience.com When a specific, non-standard modification is required, this compound or another Aloc-protected amino acid can be incorporated at the desired position. google.com Following the automated synthesis, the resin-bound peptide can be treated manually or in a specialized automated module to selectively remove the Aloc group. google.com This exposes a unique N-terminal amine for specific modification (e.g., branching, cyclization, or labeling) while the rest of the peptide, including the Trt-protected histidine, remains untouched. google.comgoogleapis.com

The use of Boc-His(Trt)-OH is also noted as a strategy to minimize the risk of histidine racemization during coupling, a significant concern in peptide synthesis. google.comgoogleapis.com The combination of robust protecting groups like Trt for the side chain and orthogonal handles like Aloc for the Nα-amino group enhances the efficiency and scope of automated synthesis, reducing the potential for side reactions and simplifying production protocols for complex peptides. google.comgoogleapis.com

Table 2: Advantages of this compound in Automated High-Throughput SPPS
AdvantageDescriptionCitations
OrthogonalityThe Aloc group is stable to the basic conditions (piperidine) used for Fmoc removal and the acidic conditions for cleavage from hyper-acid-sensitive resins, allowing for selective deprotection at a chosen step. wikipedia.orgacs.org
CompatibilityIntegrates into standard Fmoc-based automated synthesis protocols without requiring significant changes to the main assembly cycles. altabioscience.comsigmaaldrich.com
Enables Complex ArchitecturesFacilitates automated or semi-automated synthesis of branched or cyclic peptides by providing a unique point for on-resin modification after the linear sequence is assembled. wikipedia.orgnih.gov
Side-Chain ProtectionThe robust Trt group effectively masks the reactive imidazole side chain of histidine during the entire automated synthesis, preventing unwanted acylation and other side reactions. rsc.org
Reduced Racemization RiskProper side-chain protection of histidine with groups like Trt is known to mitigate racemization during the activation and coupling steps in synthesis. google.comgoogleapis.comacs.org

Applications in Chemical Biology for Probe Synthesis and Functional Studies

The ability to construct complex, site-specifically modified peptides is crucial for chemical biology, where synthetic probes are used to investigate biological processes. rsc.org this compound is an invaluable tool in this context, enabling the precise incorporation of functionalities like fluorophores, biotin (B1667282) tags, or cross-linkers. iris-biotech.de

The synthetic strategy typically involves assembling a peptide chain using standard Fmoc-SPPS and incorporating an Aloc-protected amino acid at the N-terminus or another specific site. nih.gov After the chain is complete, the Aloc group is selectively removed on-resin using a palladium catalyst. nih.govrsc.org This unmasks a single primary amine, which can then be coupled with a reporter molecule or another peptide chain. The Trt group on the histidine side chain, along with other side-chain protectors, remains in place, ensuring that the modification occurs only at the desired location.

Histidine itself is a functionally critical amino acid, often found in enzyme active sites and metal-binding domains due to the unique properties of its imidazole side chain. mdpi.comnih.goviitk.ac.in The ability to synthesize peptides and proteins containing modified histidine analogues or to place labels near a specific histidine residue is essential for functional studies. chemimpex.comuu.nl For example, researchers can use this compound to build mimics of metalloenzyme active sites to study their catalytic mechanisms. uu.nl By controlling the exact placement and modification of residues, these probes provide high-resolution insights into protein function, interaction, and localization within cellular systems. researchgate.net

Table 3: Applications in Chemical Biology Enabled by Orthogonal Protection
ApplicationSynthetic Strategy Enabled by this compoundResearch GoalCitations
Fluorescent ProbesSelective N-terminal Aloc deprotection allows for the site-specific attachment of a fluorescent dye to the N-terminus of a peptide.To track peptide localization, study protein-protein interactions via FRET, or for use in diagnostic assays. iris-biotech.denih.gov
Enzyme Active Site MimicsThis compound is used to precisely position histidine residues on a synthetic scaffold.To create simplified models of metalloenzyme active sites for studying metal coordination and catalytic activity. chemimpex.comuu.nl
Branched Peptides for BioconjugationAn amino acid with an Aloc-protected side chain (e.g., Fmoc-Lys(Aloc)-OH) is used. After linear assembly, the Aloc group is removed to grow a second peptide chain from the side chain.To create multivalent ligands, vaccine candidates, or to attach biomolecules to surfaces. google.comchemimpex.com
Probing Post-Translational ModificationsAllows for the synthesis of peptide segments containing specific modifications near a histidine residue to study the functional role of those modifications.To understand how modifications like phosphorylation or methylation affect protein structure and function. rsc.org

Integration with Modern Ligation Techniques

Native Chemical Ligation (NCL) has revolutionized the synthesis of large proteins by allowing unprotected peptide fragments to be joined together chemoselectively in aqueous solution. nih.govpnas.orgmdpi.comrsc.org The classic NCL reaction occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine. nih.gov While the ligation itself uses unprotected fragments, the synthesis of these fragments relies heavily on advanced protecting group strategies where this compound plays a key role.

To prepare a peptide fragment for NCL, chemists use SPPS. The Trt group is essential for protecting the histidine side chain from unwanted reactions during the synthesis and, crucially, during the formation of the C-terminal thioester, which can be sensitive to nucleophiles. nih.govpnas.org The Aloc group can be used to protect the Nα-amino group of the N-terminal residue of a fragment. Its selective removal under neutral, palladium-catalyzed conditions is advantageous because it avoids the basic or acidic treatments that could compromise other protecting groups or the resin linkage before the fragment is fully assembled. ub.edu

The scope of ligation chemistry has expanded beyond cysteine to include other residues, sometimes involving auxiliary groups that are later removed. mdpi.comethz.ch In these advanced methods, the precise control over reactive functionalities afforded by orthogonal protecting groups like Aloc and Trt is paramount. For example, this compound can be used to synthesize a specific peptide segment that will be part of a larger protein assembly. The Trt group ensures the integrity of the histidine side chain, which can be critical for the final protein's biological activity, while the Aloc group provides a flexible handle for various synthetic and ligation strategies. pnas.orgethz.ch This integration of SPPS using versatile building blocks with powerful ligation techniques enables the total chemical synthesis of proteins that are otherwise difficult to access. rsc.org

Table 4: Role of Protecting Groups in Preparing Fragments for Ligation
Ligation StrategyRole of Nα-Aloc GroupRole of Nπ-Trt GroupCitations
Native Chemical Ligation (NCL) at CysCan serve as the N-terminal protecting group during fragment synthesis, removed orthogonally before ligation.Protects the histidine imidazole ring during fragment synthesis and thioester formation, preventing side reactions. It is removed during final global deprotection after ligation. nih.govpnas.orgrsc.org
Extended Ligation (e.g., at His)Provides an orthogonal handle for fragment synthesis, ensuring the N-terminus is free for ligation only when desired.Crucial for preventing the histidine side chain from interfering with ligation chemistry at other sites. ethz.ch
Convergent/Fragment SynthesisAllows for selective deprotection and coupling of entire peptide fragments in a convergent strategy, either on-resin or in solution.Maintains the integrity of histidine residues within fragments until the final deprotection step of the fully assembled protein. ub.edu

Q & A

Q. Table 1: Key Parameters for this compound Stability Testing

ParameterRange TestedAnalytical MethodCritical Findings
Temperature4°C to 40°CHPLCDegradation >5% at 40°C after 48h
pH2.0–10.0NMRTrt group hydrolysis at pH <3.0
SolventDMF vs. DMSOLC-MSDMSO enhances Aloc stability by 20%

Q. Table 2: Common Pitfalls in this compound Synthesis

IssueCauseMitigation Strategy
Low YieldIncomplete deprotectionIncrease Pd(PPh₃)₄ catalyst concentration
RacemizationHigh coupling temperatureUse chilled reagents (0°C)
ImpuritiesResidual solventsExtended lyophilization or trituration

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